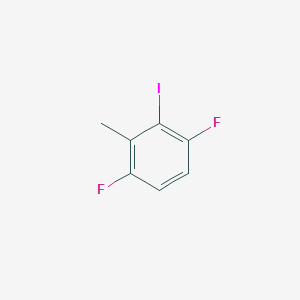

3,6-Difluoro-2-iodotoluene

Description

Nomenclature and IUPAC Classification

The systematic naming of 3,6-difluoro-2-iodotoluene follows IUPAC guidelines, which prioritize substituent numbering based on the lowest possible locants while considering alphabetical order for prefix prioritization. The parent structure is toluene (methylbenzene), with the methyl group assigned position 1. Subsequent substituents—fluorine at positions 3 and 6, and iodine at position 2—are numbered to achieve the smallest possible set of locants.

Table 1: Nomenclature and Molecular Properties of this compound

| Property | Value/Description |

|---|---|

| IUPAC Name | 2-Iodo-3,6-difluorotoluene |

| Common Name | This compound |

| Molecular Formula | C₇H₅F₂I |

| Molecular Weight | 254.02 g/mol |

| Substituent Positions | Methyl (C1), Iodo (C2), Fluoro (C3, C6) |

The molecular structure combines the electron-withdrawing effects of fluorine and the polarizable iodine atom, creating distinct reactivity patterns. This substitution pattern is analogous to compounds like 3,5-difluoro-2-iodobromobenzene, where halogen positioning influences electronic delocalization.

Historical Context in Halogenated Aromatic Compound Research

Halogenated aromatic compounds have played a pivotal role in organic synthesis since the 19th century, with iodine and fluorine emerging as critical substituents due to their unique electronic and steric profiles. Early work on iodinated aromatics, such as iodobenzene derivatives, laid the groundwork for Ullmann coupling reactions, enabling aryl-aryl bond formation. The introduction of fluorine, particularly in the mid-20th century, revolutionized pharmaceutical and agrochemical research due to its ability to enhance metabolic stability and bioavailability.

The synthesis of multi-halogenated toluenes, such as this compound, represents an evolution in directed ortho-metalation strategies. For example, the use of iodine as a directing group in electrophilic substitutions has been documented in patents describing the preparation of complex aryl amines and sulfonamides. These methodologies often leverage iodine’s susceptibility to displacement in cross-coupling reactions, a feature shared by this compound.

Significance in Modern Organofluorine Chemistry

In contemporary research, this compound serves as a versatile building block for synthesizing fluorinated bioactive molecules and materials. The fluorine atoms induce electron-deficient aromatic rings, facilitating nucleophilic aromatic substitutions, while the iodine atom acts as a leaving group in transition-metal-catalyzed reactions.

Table 2: Comparative Reactivity of Halogenated Toluenes

| Compound | Key Reactivity Features |

|---|---|

| This compound | Iodo displacement in Suzuki couplings; fluorine-directed C-H activation |

| 2-Iodotoluene | Cross-coupling via Pd-catalyzed reactions |

| 3-Fluorotoluene | Electron-deficient ring for SNAr reactions |

The compound’s utility is highlighted in patents such as EP2462111B1, which describes methods for synthesizing fluorinated sulfonamide derivatives using iodinated intermediates. These applications underscore its role in accessing structurally complex molecules for drug discovery and material science.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2I |

|---|---|

Molecular Weight |

254.02 g/mol |

IUPAC Name |

1,4-difluoro-2-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

InChI Key |

CXVIGLRUTXFGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1I)F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Fluorinated Aromatic Precursors

The most common approach to prepare 3,6-difluoro-2-iodotoluene involves selective iodination of a difluorinated toluene derivative. The key challenge is achieving regioselective iodination at the 2-position without affecting the fluorine substituents.

- Starting Material: 3,6-difluorotoluene or related difluoroanilines are used as substrates.

- Iodination Reagents: Molecular iodine (I2) combined with oxidizing agents such as iodic acid or silver salts facilitates electrophilic aromatic substitution.

- Reaction Conditions: Mild conditions are preferred to avoid displacement of fluorine atoms or over-iodination. Solvents like acetic acid or dichloromethane are commonly employed.

A related example from the literature describes iodination of 3,5-difluoroaniline to yield 3,5-difluoro-4-iodoaniline with high yield under mild conditions, demonstrating the directing effect of amino groups in halogenation reactions. Although this example is for an aniline derivative, it informs the iodination strategy for difluorotoluene analogs.

Deamination Route from Difluoroanilines

An alternative synthetic route involves:

- Step 1: Preparation of 3,6-difluoro-2-iodoaniline via iodination of 3,6-difluoroaniline.

- Step 2: Removal of the amino group (deamination) to yield the corresponding difluoro-iodotoluene.

This method leverages the directing effect of the amino group for regioselective iodination, followed by deamination using reagents such as sodium nitrite and acid (Sandmeyer-type reaction) or other diazotization protocols. This approach can be advantageous for obtaining pure halogenated toluenes but may suffer from lower overall yields and complex product mixtures requiring careful purification.

Fluorination of Iodotoluene Derivatives

Another approach is the fluorination of 2-iodotoluene derivatives:

- Starting Material: 2-iodotoluene or 2-iodo-4-fluorotoluene.

- Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), or other electrophilic fluorinating reagents.

- Reaction Conditions: Controlled fluorination to introduce fluorine atoms at the 3 and 6 positions.

This method is less commonly reported for 3,6-difluoro substitution but is a viable route for related fluoroiodotoluenes, as demonstrated in the synthesis of 4-fluoro-2-iodotoluene.

Oxidation and Subsequent Fluorination

In some cases, iodinated toluene derivatives undergo oxidation to form aryl iodide difluorides, which can then be converted to difluoroiodotoluene compounds. This multi-step process involves:

- Oxidation of aryl iodides using perborate or other oxidants.

- Basic hydrolysis.

- Treatment with hydrofluoric acid or fluoride sources to introduce fluorine atoms.

This method is more common for preparing aryl iodo difluorides but provides insight into fluorination strategies applicable to difluoroiodotoluene synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Iodination of Difluorotoluene | 3,6-Difluorotoluene | I2 + oxidant, mild conditions | Direct, regioselective iodination | Possible over-iodination | Moderate to High |

| Deamination of Difluoroaniline | 3,6-Difluoro-2-iodoaniline | Diazotization, Sandmeyer reaction | High regioselectivity | Lower yields, complex purification | Low to Moderate |

| Fluorination of Iodotoluene | 2-Iodotoluene derivatives | Selectfluor, NFSI | Controlled fluorination | Regioselectivity challenges | Moderate |

| Oxidation + Fluorination | Aryl iodides | Perborate oxidation, HF treatment | Access to difluoroiodides | Multi-step, hazardous reagents | Variable |

Research Findings and Notes

- The directing effect of amino groups in difluoroanilines significantly enhances regioselectivity in iodination, which can be exploited for preparing iododifluoro derivatives before deamination to toluenes.

- Fluorination reactions require careful control to avoid side reactions such as chlorination or over-fluorination, especially when using reagents like N-chlorosuccinimide (NCS) or electrophilic fluorinating agents.

- The use of polymer-bound reagents and alternative fluorination strategies is under investigation to improve yields and safety profiles.

- Purification of halogenated difluorotoluenes often involves gradient sublimation or chromatography due to the formation of isomeric and polyhalogenated by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Selectfluor: Used for fluorination reactions.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Oxidizing Agents: Used in oxidation reactions to modify the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.

Scientific Research Applications

3,6-Difluoro-2-iodotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Insights :

- Substituent Effects: The 3,6-difluoro substitution in the target compound creates a meta-difluoro pattern, enhancing electron withdrawal compared to mono-fluoro analogs. This could increase reactivity in electrophilic substitution or coupling reactions.

Physicochemical Properties

Data for this compound are inferred from analogs (Table 2):

Key Insights :

- Higher molecular weight and halogen content correlate with lower aqueous solubility and higher organic solvent affinity.

- The meta-difluoro substitution may slightly increase polarity compared to mono-halogenated analogs, affecting crystallization behavior.

Analytical Characterization

Patents and chemical databases highlight key analytical parameters (Table 3):

| Technique | This compound (Inferred) | Patent Compound Example |

|---|---|---|

| LCMS (m/z [M+H]⁺) | ~270.02 | 853.0–867.0 |

| HPLC Retention Time | ~1.3–1.4 minutes (C18 column) | 1.31–1.37 minutes |

Key Insights :

- Halogenated toluenes typically exhibit distinct LCMS signatures due to isotopic patterns (e.g., iodine’s 127 Da peak).

- Retention times vary with substituent polarity; difluoro groups may slightly reduce hydrophobicity compared to trifluoromethyl analogs .

Biological Activity

3,6-Difluoro-2-iodotoluene is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a toluene ring. This unique substitution pattern significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H5F2I. The positioning of the substituents at the 3 and 6 positions (fluorine) and 2 position (iodine) contributes to its unique reactivity. The presence of fluorine generally enhances metabolic stability and lipophilicity, which can improve bioavailability in medicinal applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Fluorinated compounds have been shown to inhibit glycolysis in cancer cells, a promising target for therapies against aggressive cancers such as glioblastoma multiforme (GBM) .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

- Glycolysis Inhibition : Similar to other fluorinated compounds, this compound may inhibit key enzymes in the glycolytic pathway. For instance, halogenated derivatives have been shown to effectively inhibit hexokinase activity in GBM cells .

- Reactivity with Biological Targets : The unique combination of halogen atoms allows for diverse chemical transformations that can interact with biological macromolecules like proteins and nucleic acids.

Case Study 1: Anticancer Properties

A study evaluated the effects of fluorinated derivatives on GBM cells, demonstrating that these compounds significantly reduce cell viability through enhanced inhibition of glycolysis. The research highlighted that fluorinated analogs bind to hexokinase comparably to glucose, thus effectively competing for the active site .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of various halogenated compounds similar to this compound. Results indicated that these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Comparative Analysis Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms and one iodine | Anticancer, anti-inflammatory |

| Fluorinated Derivatives | Various substitutions | Enhanced glycolysis inhibition |

| Iodinated Compounds | Iodine presence | Potential for diverse biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.